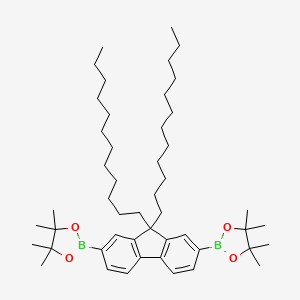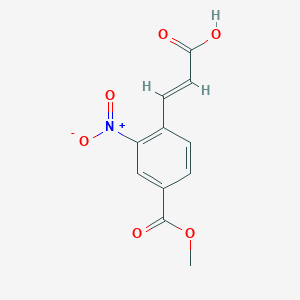
(E)-3-(4-(甲氧羰基)-2-硝基苯基)丙烯酸
描述
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It likely contains an acrylic acid moiety, a methoxycarbonyl group, and a nitrophenyl group. The “(E)” in the name indicates the geometry around the double bond in the acrylic acid part of the molecule .Chemical Reactions Analysis
The compound is likely to undergo reactions typical of its functional groups. For example, the acrylic acid moiety can participate in polymerization reactions . The nitro group can undergo reduction reactions, and the methoxycarbonyl group can participate in various organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, compounds containing an acrylic acid moiety often have high polar solvent solubility, good rheology, and strong adhesive properties .科学研究应用
Organic Synthesis and Catalysis
(E)-3-(4-(methoxycarbonyl)-2-nitrophenyl)acrylic acid: serves as a valuable building block in organic synthesis. Researchers have explored its use in the construction of more complex molecules. For instance, it can participate in tandem-type Pd(II)-catalyzed oxidative Heck reactions and intramolecular C-H amidation sequences . Additionally, it can be employed in copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides.
Acrylic Acid Production
The compound is closely related to acrylic acid, which has numerous industrial applications. Researchers have investigated the synthesis of acrylic acid from formaldehyde and acetic acid using environment-friendly NASICON catalysts. This route provides a clean and high-value utilization of coal-based methanol derivatives .
作用机制
Target of Action
Similar compounds have been used in tandem-type pd (ii)-catalyzed oxidative heck reaction and intramolecular c-h amidation sequence . These reactions involve complex interactions with various molecular targets, suggesting that the compound may have multiple targets of action.
Mode of Action
It’s known that acrylic acid derivatives can inhibit the polymerization of acrylic acid . This suggests that (E)-3-(4-(methoxycarbonyl)-2-nitrophenyl)acrylic acid might interact with its targets to modulate their activity, leading to changes in cellular processes.
Biochemical Pathways
The compound’s involvement in oxidative heck reaction and intramolecular c-h amidation sequence suggests that it may influence various biochemical pathways, potentially affecting downstream cellular processes.
Pharmacokinetics
It’s known that the compound is soluble in methanol , which could influence its bioavailability and pharmacokinetics.
Result of Action
Given its potential role in inhibiting the polymerization of acrylic acid , it may have significant effects on cellular processes and functions.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (E)-3-(4-(methoxycarbonyl)-2-nitrophenyl)acrylic acid. For instance, the compound’s solubility in methanol suggests that its action could be influenced by the presence of certain solvents. Additionally, factors such as pH, temperature, and the presence of other molecules could also impact the compound’s stability and efficacy.
未来方向
The future directions for this compound could involve its use in various applications, depending on its properties. For example, compounds with similar functional groups have been used in the fabrication of silicon anode active materials in lithium-ion batteries , and in the development of new drugs and drug delivery devices .
属性
IUPAC Name |
(E)-3-(4-methoxycarbonyl-2-nitrophenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO6/c1-18-11(15)8-3-2-7(4-5-10(13)14)9(6-8)12(16)17/h2-6H,1H3,(H,13,14)/b5-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBXIHACULRGOCJ-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C=CC(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC(=C(C=C1)/C=C/C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-(methoxycarbonyl)-2-nitrophenyl)acrylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




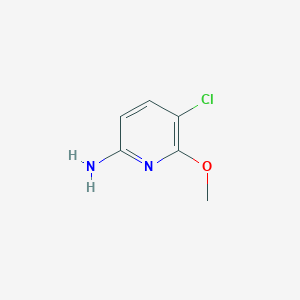
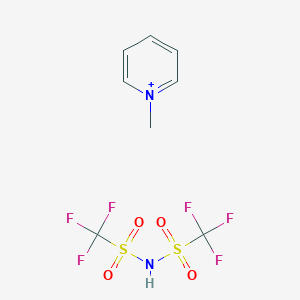
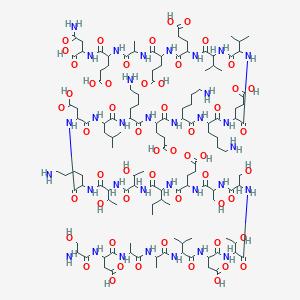
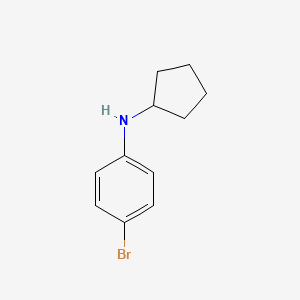
![3,6,9-Trimethylidene-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-2-one](/img/structure/B3029668.png)


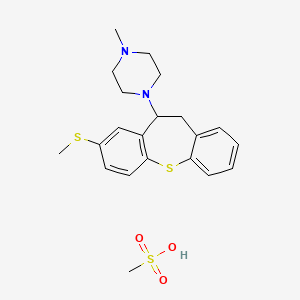
![Thieno[3,2-b]pyridine-5,7-diol](/img/structure/B3029679.png)
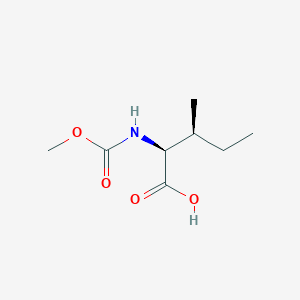
![[1-(4-Trifluoromethylphenyl)-1-tosyl]methyl isocyanide](/img/structure/B3029682.png)
